![molecular formula C21H26O3Si B14350939 Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate CAS No. 90329-18-3](/img/structure/B14350939.png)
Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate is an organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The presence of the tert-butyl(diphenyl)silyl group provides steric hindrance, which can protect sensitive functional groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole . The reaction proceeds under mild conditions and can be carried out at room temperature. The general reaction scheme is as follows:
Starting Material: A hydroxyl-containing compound.
Reagent: tert-butyl(diphenyl)silyl chloride.
Base: Pyridine or imidazole.
Solvent: Dichloromethane or tetrahydrofuran.
Reaction Conditions: Room temperature, typically 1-2 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents and solvents used are often recycled to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, reflux conditions.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Silyl-substituted ethers or halides.
Aplicaciones Científicas De Investigación
Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Some of its applications include:
Protecting Group: Used to protect hydroxyl groups during multi-step synthesis.
Intermediate: Serves as an intermediate in the synthesis of complex molecules.
Biological Studies: Used in the synthesis of biologically active compounds for drug discovery.
Material Science: Employed in the preparation of silicon-based materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate primarily involves the protection of hydroxyl groups. The tert-butyl(diphenyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups in the molecule. The silyl ether bond can be cleaved under acidic or basic conditions, regenerating the free hydroxyl group.
Comparación Con Compuestos Similares
Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate can be compared with other silyl ether protecting groups such as:
tert-Butyldimethylsilyl (TBDMS): Similar stability but less steric hindrance compared to tert-butyl(diphenyl)silyl.
Trimethylsilyl (TMS): Less stable and more easily cleaved compared to tert-butyl(diphenyl)silyl.
Triisopropylsilyl (TIPS): More stable than tert-butyl(diphenyl)silyl in the presence of fluoride ions.
The uniqueness of this compound lies in its balance of stability and steric protection, making it a valuable tool in synthetic organic chemistry.
Propiedades
Número CAS |
90329-18-3 |
|---|---|
Fórmula molecular |
C21H26O3Si |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
methyl 4-[tert-butyl(diphenyl)silyl]oxybut-2-enoate |
InChI |
InChI=1S/C21H26O3Si/c1-21(2,3)25(18-12-7-5-8-13-18,19-14-9-6-10-15-19)24-17-11-16-20(22)23-4/h5-16H,17H2,1-4H3 |
Clave InChI |
JSNVLAYPHTXPDF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


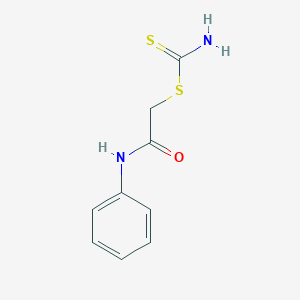
![{(E)-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methylidene}cyanamide](/img/structure/B14350880.png)
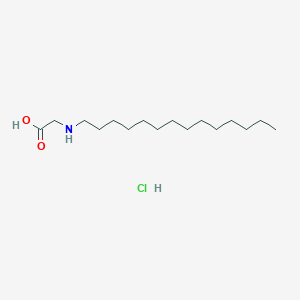
![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)
![1H-Indole, 6-(1H-imidazol-2-yl)-2-[4-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14350900.png)
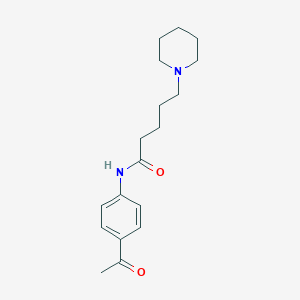
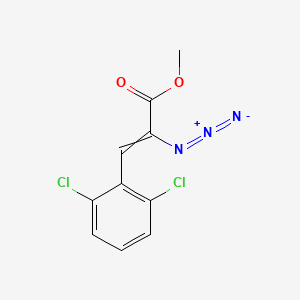
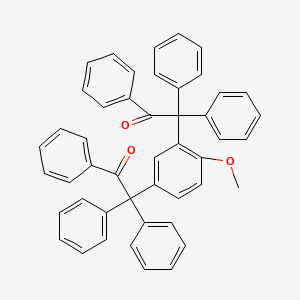

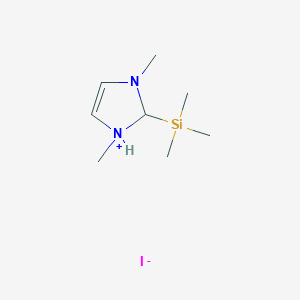
![1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14350934.png)
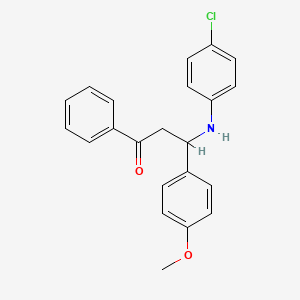
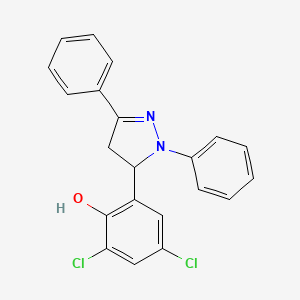
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
